Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate
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Overview
Description
Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate is a chemical compound with the molecular formula C10H9ClO3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and the ester functional group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chlorothiophen-2-yl)acetate
- Methyl 2-[(5-chlorothiophen-2-yl)(methyl)carbamoyl]acetate
Uniqueness
Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate is unique due to the presence of both the thiophene ring and the thioester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H9ClO3S2 |
---|---|
Molecular Weight |
264.8 g/mol |
IUPAC Name |
methyl 2-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C9H9ClO3S2/c1-13-9(12)5-14-4-6(11)7-2-3-8(10)15-7/h2-3H,4-5H2,1H3 |
InChI Key |
CCOOOSHROMXIKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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